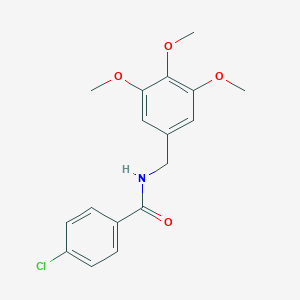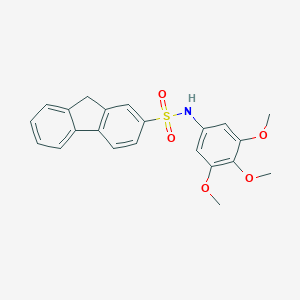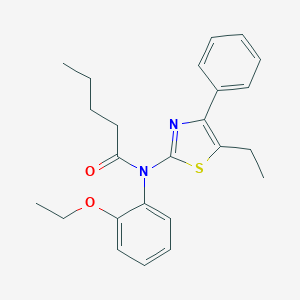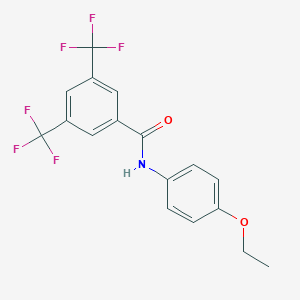![molecular formula C25H28N2O3S B300082 1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B300082.png)
1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a sulfonyl group, and a prolinamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. The resulting sulfonyl chloride is then reacted with N-[4-(propan-2-yl)benzyl]prolinamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The prolinamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted prolinamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene ring may also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-2-yl)propan-1-one: A simpler naphthalene derivative with different functional groups.
1-(Naphthalen-2-yl)propan-2-one: Another naphthalene derivative with a ketone group.
1-(Naphthalen-2-yl)propan-1-ol: A naphthalene derivative with a hydroxyl group.
Uniqueness
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide is unique due to its combination of a sulfonyl group and a prolinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
Molekularformel |
C25H28N2O3S |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)20-11-9-19(10-12-20)17-26-25(28)24-8-5-15-27(24)31(29,30)23-14-13-21-6-3-4-7-22(21)16-23/h3-4,6-7,9-14,16,18,24H,5,8,15,17H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
MMXSADFREHBHKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B299999.png)
![3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile](/img/structure/B300002.png)
![1'-allyl-2-benzyl-4-[2-(methylsulfanyl)ethyl]-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione](/img/structure/B300004.png)

![N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B300008.png)
![N-(4-methoxybenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B300009.png)
![N-(4-methylphenyl)-2-(2'-benzyl-2,3,3'a,4',6',6'a-hexahydro-4'-[2-{methylsulfanyl}ethyl]-1',2,3'(2'H,3'aH)-trioxospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide](/img/structure/B300010.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-phenylacetamide](/img/structure/B300015.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B300016.png)
![N-(2-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B300017.png)


![2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B300021.png)

